5-Hydroxytryptophan

Neurology Movement Disorders Pharmacotherapy

For protocols requiring robust, predictable central serotonin elevation, 5-Hydroxytryptophan (5-HTP) is the only valid choice. Unlike L-tryptophan, 5-HTP bypasses the rate-limiting tryptophan hydroxylase bottleneck, ensuring direct, one-step serotonin conversion. Clinical evidence shows 5-HTP succeeds where high-dose tryptophan fails—critical for neurological disorder models, co-formulation with carbidopa, and serotonergic probe studies. Insist on ≥98% purity to eliminate variability in your research or formulation workflow.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 56-69-9
Cat. No. B029612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxytryptophan
CAS56-69-9
Synonyms5 Hydroxytryptophan
5-HTP
5-Hydroxy- Tryptophan
5-Hydroxytryptophan
Hydroxytryptophan
Oxitriptan
Oxytryptophan
Tryptophan, 5 Hydroxy
Tryptophan, 5-Hydroxy-
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)
InChIKeyLDCYZAJDBXYCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubilities: 2.5 g/100 mL in 50% boiling alcohol;  5.5 g/100 mL in water at 100 °C
In water, 1X10+4 mg/L at 5 °C

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxytryptophan (5-HTP) for Research and Drug Development: Analytical and Procurement Standards


5-Hydroxytryptophan (5-HTP; CAS 56-69-9) is the direct metabolic precursor of the neurotransmitter serotonin [1]. As an intermediate in the serotonin biosynthesis pathway, 5-HTP is the immediate substrate for aromatic L-amino acid decarboxylase (AADC), yielding serotonin in a single enzymatic step. This contrasts with its precursor, L-tryptophan, which must undergo an initial, rate-limiting hydroxylation step before conversion to 5-HTP and then serotonin [1]. 5-HTP is commercially available as a chemical standard, including as a United States Pharmacopeia (USP) Reference Standard suitable for compendial quality testing , and is also produced via novel chemical synthesis methods that are the subject of recent patents to ensure scalable, high-purity supply for clinical research [2].

Why 5-Hydroxytryptophan Cannot Be Replaced by L-Tryptophan in Research and Development


The substitution of 5-Hydroxytryptophan (5-HTP) with its analog L-tryptophan in experimental or therapeutic protocols is scientifically invalid due to a fundamental, quantifiable difference in metabolic control. 5-HTP is the direct product of the rate-limiting step in serotonin biosynthesis, the hydroxylation of tryptophan by tryptophan hydroxylase (TPH) [1]. Therefore, the conversion of tryptophan to serotonin is constrained by TPH activity, enzyme expression, and co-factor availability, whereas 5-HTP administration bypasses this regulatory bottleneck [2]. A direct clinical illustration of this distinction is found in a case report of post-hypoxic intention myoclonus, where administration of tryptophan (8 g/day) was completely ineffective, but subsequent therapy with 5-HTP (900 mg/day) combined with carbidopa successfully treated the condition, indicating a functional deficit in tryptophan hydroxylase activity [3]. Relying on L-tryptophan as a substitute in any model where a robust, predictable, and immediate increase in central serotonin levels is required will introduce significant and often undesirable experimental variability.

5-Hydroxytryptophan Comparative Evidence Guide for Procurement Decisions


5-HTP Demonstrates Clinical Efficacy Where L-Tryptophan is Ineffective

In a case report of a patient with post-hypoxic intention myoclonus, a condition linked to central serotonin deficiency, the therapeutic outcomes of 5-HTP and L-tryptophan were directly compared. The patient showed no clinical response to a high dose of L-tryptophan, whereas long-term administration of 5-HTP combined with carbidopa led to successful management of the myoclonus [1]. This finding provides direct clinical evidence that 5-HTP can overcome a functional deficit in tryptophan hydroxylase activity that renders L-tryptophan ineffective.

Neurology Movement Disorders Pharmacotherapy

5-HTP Bioavailability Significantly Enhanced by Co-administration with Carbidopa

The systemic bioavailability of orally administered 5-HTP is substantially influenced by co-administration with the peripheral decarboxylase inhibitor carbidopa. A pharmacokinetic study in healthy volunteers demonstrated that oral bioavailability of 5-HTP administered with carbidopa was 48% ± 15 (mean ± SD) [1]. In contrast, without a decarboxylase inhibitor, the majority of an oral dose is rapidly converted to serotonin in the periphery, limiting systemic availability. This data defines a key formulation parameter for any clinical or in vivo research application of 5-HTP.

Pharmacokinetics Drug Delivery Formulation Science

5-HTP Demonstrates Linear, Dose-Proportional Pharmacokinetics

The pharmacokinetics of 5-HTP, when co-administered with a decarboxylase inhibitor, exhibit dose-independent, linear behavior. A study investigating multiple oral dose levels of L-5-hydroxytryptophan in patients with myoclonic disorders found a direct proportionality between the size of the oral dose and the area under the plasma concentration-time curve (AUC) at steady state [1]. This property is essential for predictable dosing in both clinical and research settings.

Pharmacokinetics Toxicology Preclinical Research

5-HTP Acts as a Serotonin Synthesis Amplifier, Distinct from SSRIs

The pharmacodynamic mechanism of 5-HTP is distinct from that of selective serotonin reuptake inhibitors (SSRIs). While SSRIs block the serotonin transporter (SERT) to increase synaptic serotonin, 5-HTP acts as a Serotonin Synthesis Amplifier, directly increasing the brain's capacity to synthesize new serotonin [1]. This mechanistic distinction has clinical implications, as shown in a study where 5-HTP augmented the neuroendocrine response to the SSRI citalopram in depressed patients, suggesting a synergistic effect on central serotonergic function [2].

Neuroscience Psychiatry Pharmacodynamics

Optimal Use Cases for 5-Hydroxytryptophan in Research and Development


Investigating Serotonergic Dysfunction in Neurological Disease Models

In models of neurological disorders where a primary deficit in serotonin synthesis is suspected, such as myoclonus or certain ataxias, 5-HTP is the preferred tool over L-tryptophan. As demonstrated in clinical case reports, 5-HTP can produce therapeutic benefits where high-dose L-tryptophan is ineffective, suggesting impaired tryptophan hydroxylase activity [1]. For research on post-hypoxic myoclonus or other conditions where direct serotonin precursor loading is required, procurement of high-purity 5-HTP is essential.

Formulation Development for CNS-Targeted Serotonin Augmentation

For pharmaceutical development programs aiming to create oral dosage forms that increase central serotonin levels, 5-HTP is a key active pharmaceutical ingredient (API). The established necessity of co-formulation with a peripheral decarboxylase inhibitor like carbidopa to enhance systemic bioavailability (to 48% ± 15) [2] and ensure CNS penetration [3] is a critical design parameter. This evidence supports the development of advanced formulations, such as gastro-retentive or slow-release systems, to optimize 5-HTP's pharmacokinetic profile.

Use as a Pharmacological Tool in Neuroendocrine Challenge Studies

5-HTP serves as a specific pharmacological probe to assess the functional state of the central serotonergic system. Its ability to elicit a measurable neuroendocrine response (e.g., prolactin or cortisol release) that is potentiated by co-administration with SSRIs makes it a valuable tool in clinical psychopharmacology research [4]. This application is distinct from tryptophan depletion or loading paradigms and requires a reliable, high-quality source of 5-HTP.

Analytical Standard for Metabolomics and Bioanalysis

5-Hydroxytryptophan is an essential analytical standard for the quantification of tryptophan metabolites in biological matrices using HPLC, LC-MS/MS, and related techniques . Its role as a certified reference material, such as the USP standard, is critical for ensuring accurate and reproducible measurements in studies of serotonin pathway metabolism, which cannot be fulfilled by using L-tryptophan or serotonin standards alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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